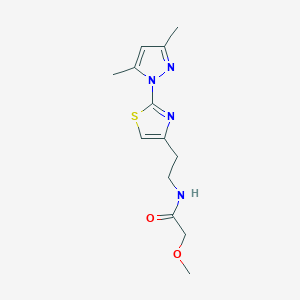

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxyacetamide

Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxyacetamide is a heterocyclic compound featuring a 3,5-dimethylpyrazole core fused to a thiazole ring via a methylene bridge. The thiazole moiety is further connected to a 2-methoxyacetamide group through an ethyl chain. Its molecular formula is C₁₃H₁₉N₄O₂S, with a molecular weight of 295.38 g/mol.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-9-6-10(2)17(16-9)13-15-11(8-20-13)4-5-14-12(18)7-19-3/h6,8H,4-5,7H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRGEOLAKRHYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound has a complex structure that can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 348.42 g/mol |

| LogP | 2.6322 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The structural characteristics contribute to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : These compounds can inhibit enzymes involved in inflammation and cancer pathways.

- Receptor Modulation : They may act as antagonists or agonists at various receptors, influencing cellular signaling pathways.

3.1 Anticancer Activity

Studies have shown that derivatives of pyrazole and thiazole exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:

- Cell Proliferation Inhibition : In vitro studies demonstrated a reduction in cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates, suggesting potential use in cancer therapy.

3.2 Anti-inflammatory Effects

The compound's anti-inflammatory properties have been assessed through several assays:

- Cytokine Production : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Inhibition of NF-kB Pathway : Mechanistic studies indicate that it may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of similar thiazole-pyrazole compounds demonstrated promising results in xenograft models of breast cancer. The treated group showed:

- Tumor Size Reduction : A significant decrease in tumor volume compared to controls.

- Survival Rate Improvement : Enhanced survival rates were observed, indicating potential for further development.

Case Study 2: Inflammatory Disease Models

In models of acute inflammation (e.g., carrageenan-induced paw edema), the compound exhibited:

- Dose-dependent Reduction in Edema : Significant reduction in paw swelling was noted at higher doses.

- Histopathological Improvements : Tissue analysis showed reduced infiltration of inflammatory cells.

5. Conclusion

This compound shows significant promise as a therapeutic agent with both anticancer and anti-inflammatory activities. Its unique chemical structure facilitates interactions with biological targets, paving the way for further research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrazole- and thiazole-containing derivatives. Below is a detailed comparison with two analogs from the provided evidence:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxyacetamide (Target Compound) | Not Provided | C₁₃H₁₉N₄O₂S | 295.38 | 3,5-dimethylpyrazole, thiazole, ethyl linker, 2-methoxyacetamide |

| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide | 1172465-30-3 | C₁₇H₁₉ClN₄OS | 362.90 | Benzothiazole core, chloro and methyl substituents, acetamide, ethyl-pyrazole linker |

| N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide | 1421494-94-1 | C₁₄H₁₈N₄OS | 290.39 | 3,5-dimethylpyrazole, thiazole, ethyl linker, cyclopropanecarboxamide |

Key Observations:

Core Heterocycles :

- The target compound and CAS 1421494-94-1 share identical pyrazole-thiazole-ethyl backbones. In contrast, CAS 1172465-30-3 replaces the thiazole with a benzothiazole , introducing aromatic bulk and a chloro substituent .

Amide Substituents :

- The target’s 2-methoxyacetamide group provides an ether oxygen, increasing polarity compared to the cyclopropanecarboxamide in CAS 1421494-94-1. This difference may influence solubility and pharmacokinetic properties .

- CAS 1172465-30-3 uses a simpler acetamide but incorporates a chloro-methylbenzothiazole motif, which could enhance lipophilicity and steric interactions .

Molecular Weight and Complexity :

- The benzothiazole derivative (CAS 1172465-30-3) has the highest molecular weight (362.90 g/mol) due to its aromatic and halogenated components. The cyclopropane analog (CAS 1421494-94-1) is the lightest (290.39 g/mol), while the target compound (295.38 g/mol) occupies an intermediate position .

Synthetic Accessibility :

- The ethyl linker between heterocycles and amides is conserved across all three compounds, suggesting shared synthetic routes (e.g., nucleophilic substitution or coupling reactions). The methoxy and cyclopropane groups in the target and CAS 1421494-94-1, respectively, may require specialized reagents or protection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.